3-(4-Piperidinyl)imidazo[1,2-a]pyridine
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Overview
Description
4-{imidazo[1,2-a]pyridin-3-yl}piperidine is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and piperidine. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{imidazo[1,2-a]pyridin-3-yl}piperidine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include the use of solid support catalysts such as Al2O3 and TiCl4 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{imidazo[1,2-a]pyridin-3-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while reduction can yield various reduced derivatives of the compound .
Scientific Research Applications
4-{imidazo[1,2-a]pyridin-3-yl}piperidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{imidazo[1,2-a]pyridin-3-yl}piperidine involves its interaction with specific molecular targets and pathways. For example, it can act at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis . It also modulates G2 progression by controlling the activation of cyclin B/CDK1, which is crucial for the timing of entry into mitosis/meiosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the piperidine ring.
Piperidine: A simple heterocyclic amine without the imidazo[1,2-a]pyridine moiety.
Imidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-{imidazo[1,2-a]pyridin-3-yl}piperidine is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual heterocyclic nature allows for diverse reactivity and potential therapeutic applications that are not observed in its individual components .
Properties
Molecular Formula |
C12H15N3 |
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Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-piperidin-4-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-8-15-11(9-14-12(15)3-1)10-4-6-13-7-5-10/h1-3,8-10,13H,4-7H2 |
InChI Key |
IONXAOHENZUHBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN=C3N2C=CC=C3 |
Origin of Product |
United States |
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